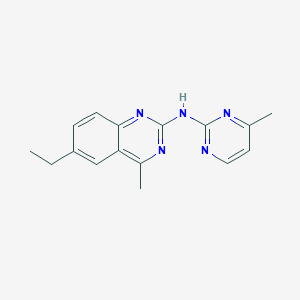

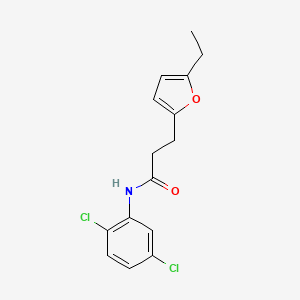

6-ethyl-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to 6-ethyl-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine, often involves the oxidative coupling of 2-aminobenzamides with aryl methyl ketones. This process is facilitated by catalysts such as molecular iodine in the absence of metals or ligands, highlighting the crucial role of iodine in achieving selective synthesis of 2-aryl quinazolin-4(3H)-ones (Mohammed, Vishwakarma, & Bharate, 2015).

Molecular Structure Analysis

Quinazoline derivatives' molecular structures are characterized by X-ray crystallography, which provides precise molecular parameters. This method has been employed to determine the structure of various quinazoline derivatives, revealing intricate details about their crystal systems and molecular conformations (Caira, Georgescu, Georgescu, & Dumitrascu, 2009).

Chemical Reactions and Properties

The chemical reactivity of quinazoline derivatives encompasses various reactions, including cyclization and interaction with different reagents to form complex structures. These reactions often yield compounds with significant antimicrobial activity, indicating the diverse chemical properties of the quinazoline scaffold (Abdelhamid, Elghandour, Ahmed, & Zaki, 2005).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility and crystallization behavior, are crucial for their application in various fields. These properties are often determined through comprehensive studies involving solubility tests and crystallization in different solvents (Smaill et al., 1999).

Chemical Properties Analysis

Quinazoline derivatives exhibit a wide range of chemical properties, including the formation of hydrogen bonds and tautomeric states, which are essential for their biological activity. These properties are explored through NMR spectroscopy and quantum chemical methods, providing insights into the compounds' reactivity and potential applications (Tulyasheva et al., 2005).

Mechanism of Action

Target of Action

The primary target of the compound, also known as 6-ethyl-4-methyl-N-(4-methyl-2-pyrimidinyl)-2-quinazolinamine, is the RET protein . RET is a receptor tyrosine kinase that plays a crucial role in cell survival, differentiation, and proliferation .

Mode of Action

The compound interacts with its target, the RET protein, by inhibiting its activity . This inhibition occurs at a very low concentration, with an IC50 value of approximately 0.4 nM . The inhibition of RET disrupts the signaling pathways it is involved in, leading to changes in the cellular processes controlled by these pathways .

Biochemical Pathways

The compound’s action affects the pathways mediated by the RET protein. These include pathways involved in cell survival, differentiation, and proliferation . By inhibiting RET, the compound disrupts these pathways, potentially leading to the death of cancer cells that rely on RET for survival and growth .

Pharmacokinetics

The compound’s potent inhibitory activity against ret suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of RET, which disrupts the signaling pathways it mediates . This can lead to the death of cancer cells that depend on RET signaling for survival and growth . Therefore, the compound may have potential as a cancer therapeutic .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other molecules in the cellular environment can affect the compound’s ability to bind to and inhibit RET . Additionally, factors such as pH and temperature can impact the compound’s stability and activity .

properties

IUPAC Name |

6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5/c1-4-12-5-6-14-13(9-12)11(3)19-16(20-14)21-15-17-8-7-10(2)18-15/h5-9H,4H2,1-3H3,(H,17,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEWZXSKMGZDDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC=CC(=N3)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethyl-4-methyl-N-(4-methylpyrimidin-2-yl)quinazolin-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-3-chloro-N'-[(5-methyl-2-furyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5882648.png)

![4-methyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5882649.png)

![ethyl {2-[(3,5-dimethylbenzoyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B5882658.png)

![5-[4-(diethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B5882661.png)

![4-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5882664.png)

![O-benzyl S-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl] thiocarbonate](/img/structure/B5882718.png)

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)

![N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5882738.png)

![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)

![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)